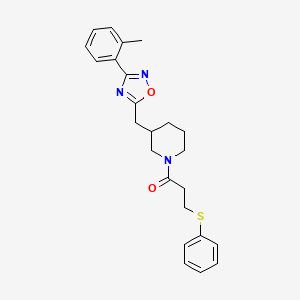

3-(Phenylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-3-phenylsulfanylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2S/c1-18-8-5-6-12-21(18)24-25-22(29-26-24)16-19-9-7-14-27(17-19)23(28)13-15-30-20-10-3-2-4-11-20/h2-6,8,10-12,19H,7,9,13-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWYEJKITAMMRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CCSC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(Phenylthio)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. The presence of the phenylthio group and the piperidine ring contributes to its structural complexity and potential pharmacological effects.

Molecular Formula

The molecular formula of the compound can be represented as follows:

Molecular Weight

The molecular weight is approximately 370.51 g/mol .

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain oxadiazole derivatives demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound may share similar properties due to its structural components.

| Compound | Activity Against | Reference |

|---|---|---|

| 3a | Mycobacterium tuberculosis | |

| 5b | Staphylococcus aureus | |

| 7c | Escherichia coli |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely studied. Compounds similar to the one have shown promising results in inhibiting cancer cell proliferation in vitro. For example, a study highlighted that certain oxadiazole derivatives exhibited cytotoxic effects against multiple cancer cell lines.

Case Study: Anticancer Screening

In a screening assay against a panel of cancer cell lines, specific oxadiazole derivatives demonstrated high efficacy:

- Compound 3j and 3k were particularly effective compared to standard chemotherapy agents like 5-fluorouracil and cyclophosphamide , indicating their potential as lead compounds for further development .

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives are well-documented. Compounds structurally similar to the target compound have been reported to exhibit significant anti-inflammatory effects in various models.

The mechanisms by which these compounds exert their biological effects include:

- Inhibition of enzymes involved in inflammatory pathways.

- Interaction with cellular receptors that modulate immune responses.

- Induction of apoptosis in cancer cells through various signaling pathways.

Pharmacokinetics

Research on similar compounds indicates favorable pharmacokinetic profiles:

Comparison with Similar Compounds

Substituent Variations on the 1,2,4-Oxadiazole Core

Modifications in the Propanone Moiety

Linker and Scaffold Variations

- Compounds: Feature oxadiazole linked via methoxy to piperidine, with propanone replaced by benzophenone or butanone. This increases scaffold rigidity and alters electronic properties .

- Derivatives : Utilize 1,3,4-oxadiazole-2-thione cores with pyrimidinylthio substituents, introducing thione groups that may act as leaving groups or metal-binding sites .

Structural and Functional Implications

- Electron Effects : The ketone in the target compound offers hydrogen-bond acceptor capacity, whereas nitriles () or amines () introduce dipolar or basic properties.

- Steric Considerations : The o-tolyl group provides greater steric hindrance than thiophene () or pyridyl (), which may influence binding pocket interactions.

Q & A

Basic: What are the key synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis of this compound involves multi-step reactions, typically starting with the formation of the 1,2,4-oxadiazol-5-ylmethylpiperidine core. Critical steps include:

- Cyclocondensation : Formation of the oxadiazole ring using nitrile and hydroxylamine derivatives under reflux conditions (ethanol, 80°C, 12–24 hours) .

- Nucleophilic substitution : Coupling the oxadiazole-piperidine intermediate with a phenylthio-propanone moiety via a base-catalyzed reaction (e.g., K₂CO₃ in DMF, 60°C) .

Optimization strategies : - Temperature control : Lower yields at >80°C due to side reactions; optimal range: 60–70°C .

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assign signals for the phenylthio group (δ 7.2–7.5 ppm for aromatic protons) and piperidine methylene protons (δ 2.5–3.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine-oxadiazole region .

- High-Performance Liquid Chromatography (HPLC) :

- Method: C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, UV detection at 254 nm .

- Purity criteria: ≥95% area under the curve .

Basic: What biological targets or pathways are hypothesized for this compound based on structural analogs?

Answer:

Analogous compounds with 1,2,4-oxadiazole and piperidine moieties show activity against:

- Enzymes : Cholinesterase (Alzheimer’s targets) and cyclooxygenase-2 (COX-2, inflammation) .

- Receptors : G-protein-coupled receptors (GPCRs) due to the piperidine scaffold’s conformational flexibility .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Answer:

Common contradictions and solutions:

| Issue | Resolution | Reference |

|---|---|---|

| Overlapping NMR peaks | Use deuterated DMSO for better resolution of polar protons | |

| HPLC retention time variability | Standardize mobile phase pH (±0.1) and column temperature (25°C) | |

| Mass spectrometry (MS) adducts | Use softer ionization (ESI over MALDI) to reduce fragmentation |

Advanced: What strategies improve solubility and bioavailability through structural modification?

Answer:

- Prodrug design : Introduce ester groups at the propan-1-one carbonyl to enhance aqueous solubility .

- PEGylation : Attach polyethylene glycol (PEG) chains to the piperidine nitrogen to improve plasma stability .

- Salt formation : Use hydrochloride salts of the piperidine moiety to increase crystallinity and dissolution rate .

Advanced: How to design experiments to elucidate structure-activity relationships (SAR) with analogs?

Answer:

- Step 1 : Synthesize analogs with systematic modifications (e.g., o-tolyl → p-fluorophenyl, piperidine → morpholine) .

- Step 2 : Test in vitro bioactivity (e.g., IC₅₀ against COX-2) and correlate with computational docking scores (AutoDock Vina) .

- Step 3 : Use QSAR models to predict key substituent effects (e.g., Hammett σ values for aryl groups) .

Methodological: What are best practices for stability studies under varying conditions?

Answer:

- Forced degradation : Expose the compound to:

- Analysis : Monitor degradation products via LC-MS and compare with stability-indicating HPLC methods .

Methodological: Which theoretical frameworks guide mechanistic studies of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate electron distribution in the oxadiazole ring to predict reactivity sites .

- Molecular Dynamics (MD) : Simulate binding poses in enzyme active sites (e.g., COX-2) over 100-ns trajectories .

- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors in oxadiazole) for target engagement .

Advanced: How can computational methods streamline target identification?

Answer:

- Reverse docking : Screen the compound against a protein library (PDB) using SwissDock or Schrödinger .

- Machine learning : Train models on ChEMBL bioactivity data to prioritize targets (e.g., kinase inhibitors) .

Data Analysis: What statistical approaches address inconsistent biological activity data?

Answer:

- Meta-analysis : Pool data from multiple assays (e.g., IC₅₀ variability across cell lines) using random-effects models .

- Multivariate regression : Control for confounding variables (e.g., cell passage number, solvent concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.